molecular formula C26H36O6 B1251025 methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate

methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate

Cat. No. B1251025
M. Wt: 444.6 g/mol
InChI Key: IRPHRMHQEPXQQF-XPDFGUEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preaustinoid A is a meroterpenoid found in Penicillium rubrum. It has a role as a metabolite, an antibacterial agent and a Penicillium metabolite. It is a meroterpenoid, a carbopolycyclic compound, a cyclic terpene ketone, a carboxylic ester, a tertiary alcohol and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Meroterpene Production by Fungi

Preaustinoid A, a compound with the same systematic name as our chemical of interest, has been identified as a meroterpene produced by the fungus Penicillium sp. This compound features a complex four-ring arrangement and is involved in the formation of supramolecular chains via hydrogen bonds in its crystal structure. This research enhances our understanding of natural product synthesis in fungi and their potential applications in medicinal chemistry and biotechnology (Maganhi et al., 2009).

Asymmetric Synthesis in Organic Chemistry

In organic synthesis, derivatives of similar compounds have been explored through Aza-Diels-Alder reactions, a method significant in the synthesis of various complex organic molecules. This type of research provides insights into creating novel compounds with potential applications in drug discovery and materials science (Waldmann & Braun, 1991).

Advanced Synthesis Techniques

Studies have also focused on the synthesis of related compounds using advanced techniques like microwave-assisted conditions. These methods demonstrate the efficiency and selectivity of chemical reactions under controlled conditions, which is crucial in developing pharmaceuticals and high-value chemicals (Onogi, Higashibayashi, & Sakurai, 2012).

Microbiological Oxidation Studies

Explorations into microbiological oxidation of long-chain aliphatic compounds have provided insights into the mechanisms of hydroxylation and related reactions. Such research is essential in understanding metabolic pathways in microorganisms and their potential applications in biotransformation and bioremediation processes (Jones, 1968).

Alkaloid Identification from Natural Sources

Investigations into natural sources have led to the identification of complex alkaloids with structures similar to our chemical of interest. These studies contribute to the field of natural product chemistry and provide opportunities for discovering new bioactive compounds with potential therapeutic applications (Lu et al., 2007).

properties

Product Name

methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate

InChI

InChI=1S/C26H36O6/c1-14-23(5)13-16-22(4)11-10-17(27)21(2,3)15(22)9-12-24(16,6)26(14,20(30)32-8)19(29)25(7,31)18(23)28/h15-16,31H,1,9-13H2,2-8H3/t15?,16?,22-,23-,24+,25+,26+/m0/s1

InChI Key

IRPHRMHQEPXQQF-XPDFGUEHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3(C2C[C@]4(C(=C)[C@@]3(C(=O)[C@](C4=O)(C)O)C(=O)OC)C)C)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)C

synonyms

preaustinoid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate
Reactant of Route 6
methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate

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